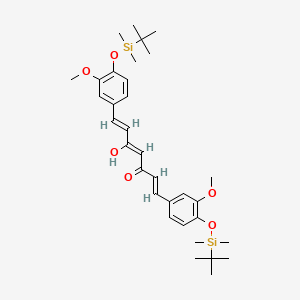

Di-(tert-Butyl-dimethylsilyl) Curcumin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

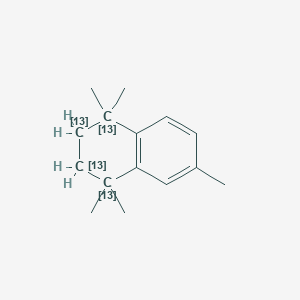

Di-(tert-Butyl-dimethylsilyl) Curcumin is a chemical compound with the molecular formula C33H48O6Si2 . It’s a derivative of curcumin, a polyphenolic compound isolated from the rhizomes of Curcuma longa (turmeric) .

Molecular Structure Analysis

The Di-(tert-Butyl-dimethylsilyl) Curcumin molecule contains a total of 90 bonds. There are 42 non-H bonds, 16 multiple bonds, 13 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .

Physical And Chemical Properties Analysis

Di-(tert-Butyl-dimethylsilyl) Curcumin has a molecular weight of 596.9 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts . The exact mass is 596.29894232 g/mol .

Scientific Research Applications

Medicine: Anticancer Potential

Di-(tert-Butyl-dimethylsilyl) Curcumin has been studied for its potential in cancer treatment due to its ability to target inflammatory mediators and signaling pathways. Research suggests that incorporating sterically demanding and hydrophobic groups like carboranes into the molecule could enhance drug biostability and selectivity .

Pharmacology: COX-2/5-LO Inhibition

In pharmacology, the compound has shown promise as a dual inhibitor of cycloxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in eicosanoid biosynthesis. This activity is crucial for developing new anti-inflammatory drugs .

Biochemistry: Enzyme Interaction

The biochemical applications of Di-(tert-Butyl-dimethylsilyl) Curcumin include its interaction with biological targets such as enzymes or receptor proteins. The compound’s non-covalent interactions may increase its affinity to these targets, which is significant for drug design .

Nanotechnology: Drug Delivery Systems

In nanotechnology, the compound’s modified structure could be used to create more efficient drug delivery systems. Its ability to form dihydrogen bonds might improve the targeting of drugs to specific cells or tissues .

Materials Science: Polyimide Films

Di-(tert-Butyl-dimethylsilyl) Curcumin derivatives could be incorporated into polyimide films to enhance their dielectric properties. These films are used in the microelectronics industry for their low dielectric constant and high thermal stability .

Chemical Engineering: Antioxidant Properties

The compound’s antioxidant properties are of interest in chemical engineering. It could be used to synthesize materials that prevent oxidation, which is vital for preserving the quality and safety of industrial products .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTANFSVGWHEWKY-MVRVVBEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747599 |

Source

|

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-(tert-Butyl-dimethylsilyl) Curcumin | |

CAS RN |

1134639-23-8 |

Source

|

| Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)